molecular formula C14H20N6O6 B11051952 3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid

3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid

Cat. No.: B11051952
M. Wt: 368.35 g/mol
InChI Key: YNWDYTBNVAAEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID is a complex organic compound that features multiple functional groups, including hydroxy, oxo, and propanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID can be approached through a multi-step organic synthesis process. The key steps may include:

    Formation of the hexazacyclopentafluorene core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the hydroxy and oxo groups: These functional groups can be introduced through selective oxidation and reduction reactions.

    Attachment of the propanoic acid moiety: This step can be accomplished through a nucleophilic substitution reaction or esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo groups can be reduced to form alcohols.

    Substitution: The propanoic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group could yield a carboxylic acid, while reduction of the oxo groups could yield diols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to modulate specific biological pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]BUTANOIC ACID: Similar structure with a butanoic acid moiety instead of propanoic acid.

    3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]ACETIC ACID: Similar structure with an acetic acid moiety instead of propanoic acid.

Uniqueness

The uniqueness of 3-[6-(3-HYDROXY-3-OXOPROPYL)-4,8-DIOXODIHYDRO-1H,5H-2,3A,4A,6,7A,8A-HEXAAZACYCLOPENTA[DEF]FLUOREN-2(3H,7H)-YL]PROPANOIC ACID lies in its specific combination of functional groups and the hexazacyclopentafluorene core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H20N6O6

Molecular Weight

368.35 g/mol

IUPAC Name

3-[9-(2-carboxyethyl)-6,14-dioxo-1,3,5,7,9,11-hexazatetracyclo[9.2.1.05,13.07,12]tetradecan-3-yl]propanoic acid

InChI

InChI=1S/C14H20N6O6/c21-9(22)1-3-15-5-17-11-12-19(13(17)25)7-16(4-2-10(23)24)8-20(12)14(26)18(11)6-15/h11-12H,1-8H2,(H,21,22)(H,23,24)

InChI Key

YNWDYTBNVAAEFF-UHFFFAOYSA-N

Canonical SMILES

C1N(CN2C3N1C(=O)N4C3N(C2=O)CN(C4)CCC(=O)O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.